
1,4,6-Trichloro-2,7-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,6-Trichloro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of three chlorine atoms attached to the naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
The synthesis of 1,4,6-Trichloro-2,7-naphthyridine can be achieved through various synthetic routes. One common method involves the chlorination of 2,7-naphthyridine. The reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
化学反応の分析
1,4,6-Trichloro-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and amines. The major products formed depend on the nucleophile used.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically lead to the formation of partially or fully dechlorinated naphthyridine derivatives.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The products formed depend on the reaction conditions and the extent of oxidation.
科学的研究の応用
1,4,6-Trichloro-2,7-naphthyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: Researchers use this compound as a tool to study enzyme interactions and receptor binding. Its unique structure allows for the exploration of various biological pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable building block in organic synthesis.
作用機序
The mechanism of action of 1,4,6-Trichloro-2,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.
類似化合物との比較
1,4,6-Trichloro-2,7-naphthyridine can be compared with other naphthyridine derivatives such as:
1,3,6,8-Tetrachloro-2,7-naphthyridine: This compound has four chlorine atoms and exhibits different reactivity and biological activity compared to this compound.
2,7-Dichloro-1,8-naphthyridine: With only two chlorine atoms, this compound shows distinct chemical behavior and applications.
3-Iodo-1,5-naphthyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
特性
分子式 |
C8H3Cl3N2 |
|---|---|
分子量 |
233.5 g/mol |
IUPAC名 |
1,4,6-trichloro-2,7-naphthyridine |
InChI |
InChI=1S/C8H3Cl3N2/c9-6-3-13-8(11)5-2-12-7(10)1-4(5)6/h1-3H |
InChIキー |
QNJWGWKLSNBTSV-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CN=C1Cl)C(=NC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


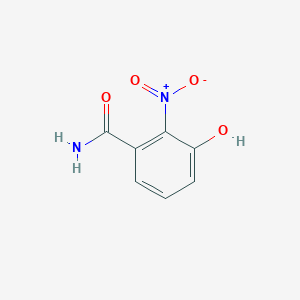

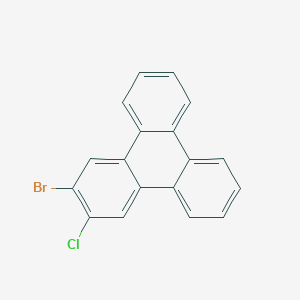
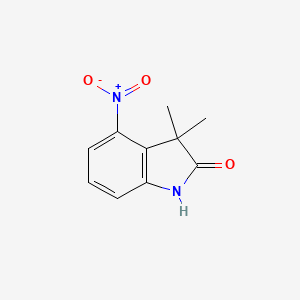
![4'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B13657724.png)

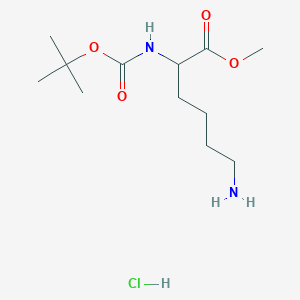

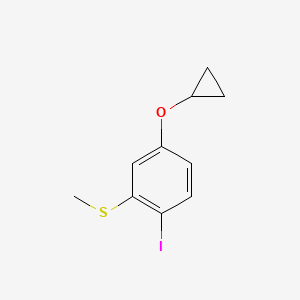


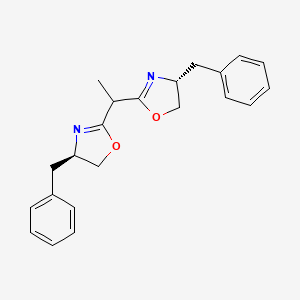

![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
